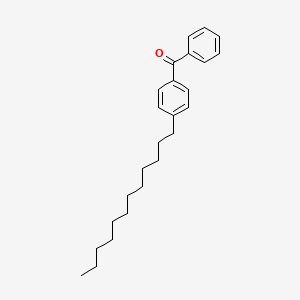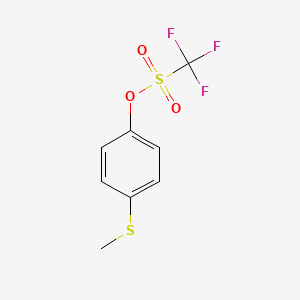![molecular formula C9H9N3OS B14626577 4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine CAS No. 55564-09-5](/img/structure/B14626577.png)
4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine is a compound that features a thiazole ring attached to a benzene ring with two amine groups. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, and they are known for their diverse biological activities
Méthodes De Préparation
The synthesis of 4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with 4-fluoronitrobenzene under basic conditions, followed by reduction of the nitro group to an amine . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Analyse Des Réactions Chimiques
4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide, and catalysts like palladium on carbon . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine can be compared with other thiazole derivatives, such as:
Propriétés
Numéro CAS |
55564-09-5 |
|---|---|
Formule moléculaire |
C9H9N3OS |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
4-(1,3-thiazol-2-yloxy)benzene-1,2-diamine |
InChI |
InChI=1S/C9H9N3OS/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9/h1-5H,10-11H2 |
Clé InChI |
IWUNGAMKWRPLCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=NC=CS2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
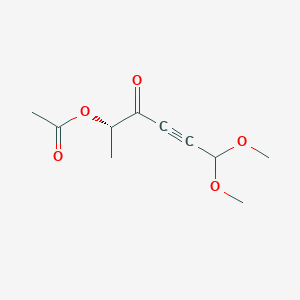
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)

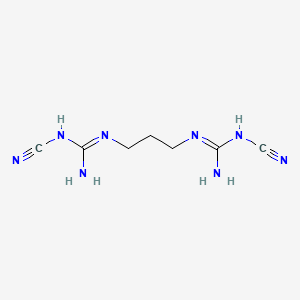
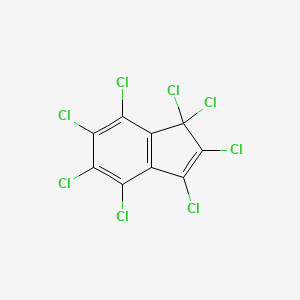
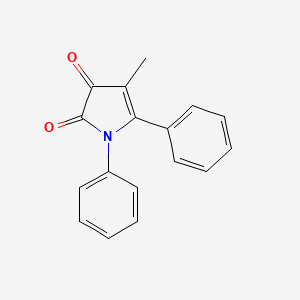

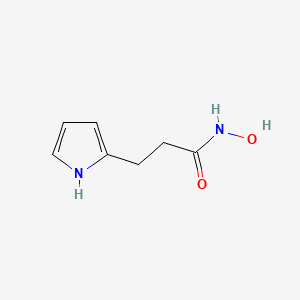
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)
